molecular formula C13H11N3O2 B10798584 Cyanomethyl 5-methyl-1-phenylpyrazole-4-carboxylate

Cyanomethyl 5-methyl-1-phenylpyrazole-4-carboxylate

Cat. No.: B10798584
M. Wt: 241.24 g/mol
InChI Key: LVOFSOINGBOZCK-UHFFFAOYSA-N
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Description

OSM-L-2: is a chemical compound with a specific osmotic concentration. Osmotic concentration, also known as osmolarity, measures the solute concentration in a solution. It is defined as the number of osmoles (Osm) of solute per liter (L) of solution. Unlike molarity, which measures moles of solute per unit volume, osmolarity considers the number of osmoles of solute particles per unit volume of solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for OSM-L-2 may vary depending on the specific compound. industrial production methods typically involve chemical synthesis in a controlled laboratory or manufacturing setting. Researchers use various reactions to create OSM-L-2, including oxidation, reduction, and substitution reactions. Specific reagents and conditions depend on the desired product and the starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: OSM-L-2 may undergo oxidation reactions, where it loses electrons. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions involve gaining electrons. Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce OSM-L-2.

    Substitution: OSM-L-2 might participate in substitution reactions, where functional groups are replaced. For example, halogenation using chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific starting materials and reaction conditions. Detailed studies are necessary to identify and characterize these products.

Scientific Research Applications

OSM-L-2 finds applications across various scientific fields:

    Chemistry: Used as a reference compound for osmotic studies.

    Biology: Investigated for its effects on cell membranes and osmotic balance.

    Medicine: Potential applications in drug delivery systems and osmotic-controlled drug release.

    Industry: Used in osmotic pumps for controlled release of pharmaceuticals.

Mechanism of Action

The exact mechanism by which OSM-L-2 exerts its effects remains an active area of research. It likely involves interactions with cellular membranes, ion channels, and osmoregulatory processes. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

OSM-L-2 stands out due to its unique osmotic properties. similar compounds include OSM-L-1, OSM-L-3, and OSM-L-4. These compounds share structural features but differ in their osmotic behavior and applications.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

cyanomethyl 5-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-10-12(13(17)18-8-7-14)9-15-16(10)11-5-3-2-4-6-11/h2-6,9H,8H2,1H3

InChI Key

LVOFSOINGBOZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC#N

Origin of Product

United States

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